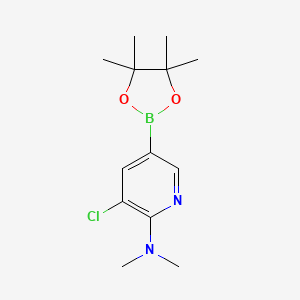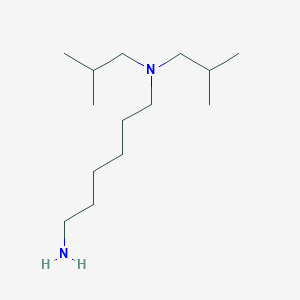
N1,N1-Diisobutylhexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Diisobutylhexane-1,6-diamine: is an organic compound with the molecular formula C14H32N2 It consists of a hexane backbone with two isobutyl groups attached to the nitrogen atoms at positions 1 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: N1,N1-Diisobutylhexane-1,6-diamine can be synthesized through a multi-step process involving the reaction of hexane-1,6-diamine with isobutyl halides under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where hexane-1,6-diamine and isobutyl halides are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: N1,N1-Diisobutylhexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amines.
Substitution: this compound can participate in nucleophilic substitution reactions with halides or other electrophiles, forming new substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Halides, electrophiles; organic solvents like tetrahydrofuran or dichloromethane.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Chemistry: N1,N1-Diisobutylhexane-1,6-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.
Biology: In biological research, this compound is utilized as a reagent for the modification of biomolecules. It can be used to introduce specific functional groups into proteins or nucleic acids, aiding in the study of their structure and function.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a scaffold for the development of new pharmaceutical compounds with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used as an intermediate in the synthesis of surfactants, lubricants, and other functional materials.
Mechanism of Action
The mechanism of action of N1,N1-Diisobutylhexane-1,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1,N1-Dimethylhexane-1,6-diamine: Similar structure but with methyl groups instead of isobutyl groups.
N1,N1-Diethylhexane-1,6-diamine: Similar structure but with ethyl groups instead of isobutyl groups.
N1,N1-Diisopropylhexane-1,6-diamine: Similar structure but with isopropyl groups instead of isobutyl groups.
Uniqueness: N1,N1-Diisobutylhexane-1,6-diamine is unique due to the presence of isobutyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, solubility, and interaction with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C14H32N2 |
|---|---|
Molecular Weight |
228.42 g/mol |
IUPAC Name |
N',N'-bis(2-methylpropyl)hexane-1,6-diamine |
InChI |
InChI=1S/C14H32N2/c1-13(2)11-16(12-14(3)4)10-8-6-5-7-9-15/h13-14H,5-12,15H2,1-4H3 |
InChI Key |
NRKKJMFAXXHDEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CCCCCCN)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
![4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13657301.png)
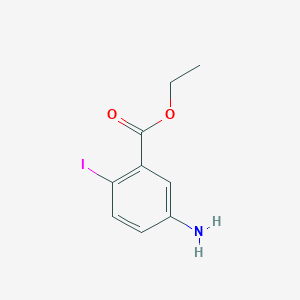


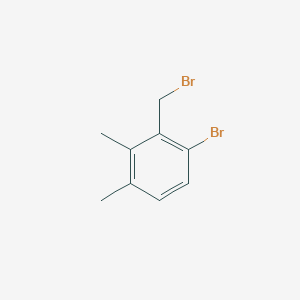
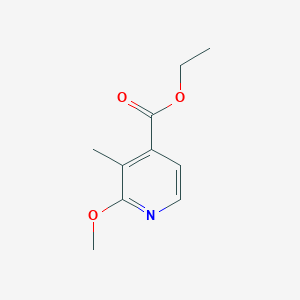
![7-Iodoimidazo[1,5-a]pyridine](/img/structure/B13657344.png)
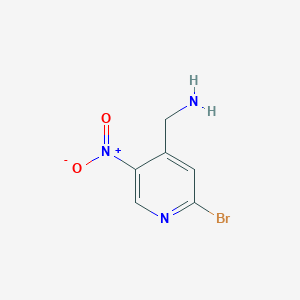
![5-Hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B13657353.png)
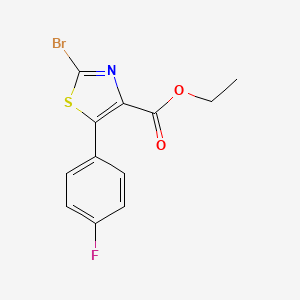
![benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B13657358.png)
